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2,5-Diethyl-1,3,4-thiadiazole

Catalog No.
S9018138
CAS No.
M.F
C6H10N2S
M. Wt
142.22 g/mol
Availability
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2,5-Diethyl-1,3,4-thiadiazole

Product Name

2,5-Diethyl-1,3,4-thiadiazole

IUPAC Name

2,5-diethyl-1,3,4-thiadiazole

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

InChI

InChI=1S/C6H10N2S/c1-3-5-7-8-6(4-2)9-5/h3-4H2,1-2H3

InChI Key

BXVZVOBTUSLCIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)CC

2,5-Diethyl-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Its chemical formula is C6H10N2SC_6H_{10}N_2S, with a molar mass of 142.22 g/mol. The compound is notable for its diethyl substitutions at the 2 and 5 positions of the thiadiazole ring, which influence its chemical reactivity and biological properties. Thiadiazoles, including 2,5-diethyl-1,3,4-thiadiazole, have been studied for their diverse applications in pharmaceuticals and agrochemicals due to their unique structural features that allow for various interactions with biological targets.

The reactivity of 2,5-diethyl-1,3,4-thiadiazole can be attributed to the presence of the nitrogen and sulfur atoms in its structure. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in reactions with electrophiles.
  • Cyclization Reactions: Thiadiazoles can undergo cyclization to form more complex structures when reacted with suitable reagents.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives .

These reactions are essential for synthesizing new derivatives that may exhibit enhanced biological activity.

2,5-Diethyl-1,3,4-thiadiazole and its derivatives have demonstrated significant biological activities. Research indicates that compounds in this class exhibit:

  • Antimicrobial Properties: Many thiadiazole derivatives have shown effectiveness against various bacteria and fungi.
  • Antitumor Activity: Certain derivatives have been evaluated for their potential in cancer treatment due to their ability to inhibit tumor cell growth.
  • Insecticidal Effects: Some studies suggest that these compounds can act as insecticides, making them valuable in agricultural applications .

The biological activities are largely influenced by the specific substituents on the thiadiazole ring and their spatial arrangement.

The synthesis of 2,5-diethyl-1,3,4-thiadiazole typically involves several methods:

  • Cyclization of Acylhydrazines: A common approach is the cyclization of diacylhydrazines using dehydrating agents such as phosphorus oxychloride or Lawesson's reagent under microwave irradiation. This method has been shown to enhance yields significantly compared to traditional methods .
  • Thionation Reactions: Another method involves thionation of oxadiazoles or other precursors followed by cyclization to form thiadiazoles .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple reaction steps into a single procedure, often resulting in higher efficiency and reduced reaction times .

The applications of 2,5-diethyl-1,3,4-thiadiazole are diverse:

  • Pharmaceuticals: Due to their biological activities, these compounds are explored as potential drug candidates for treating infections and cancers.
  • Agrochemicals: Their insecticidal properties make them suitable for developing new pesticides.
  • Material Science: Thiadiazoles can be utilized in creating novel materials with specific electronic properties .

Interaction studies involving 2,5-diethyl-1,3,4-thiadiazole often focus on its binding affinity to various biological targets. These studies help elucidate the mechanism of action behind its biological activities:

  • Enzyme Inhibition: Research has shown that certain thiadiazole derivatives can inhibit specific enzymes related to disease pathways.
  • Receptor Binding Studies: Investigations into how these compounds interact with cell receptors provide insights into their potential therapeutic uses .

Several compounds share structural similarities with 2,5-diethyl-1,3,4-thiadiazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,5-Dimethyl-1,3,4-thiadiazoleMethyl groups at positions 2 and 5Exhibits different solubility and reactivity profiles compared to diethyl derivative
2-Amino-5-methyl-1,3,4-thiadiazoleContains an amino group at position 2Enhanced biological activity due to amino group presence
2-(Phenyl)-5-(alkyl)-1,3,4-thiadiazolesSubstituted phenyl groups at position 2Potential for increased lipophilicity and bioactivity

Each of these compounds possesses unique properties that may influence their applications in medicinal chemistry and agriculture.

The discovery of 2,5-diethyl-1,3,4-thiadiazole is rooted in the broader exploration of 1,3,4-thiadiazole derivatives, which gained momentum in the mid-20th century with the development of hydrazine-based cyclization methods. Early work, such as the 1956 UK patent GB 747048, demonstrated the synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) via hydrazine hydrate, carbon disulfide, and sodium hydroxide. While this method focused on mercapto substituents, it laid the groundwork for subsequent alkylation studies.

The introduction of ethyl groups at the 2- and 5-positions emerged as a strategy to enhance solubility and stability for applications in agrochemicals and pharmaceuticals. A pivotal advancement occurred in the 2010s with the optimization of alkylation protocols using ethyl bromobutyrate and similar reagents. For instance, the alkylation of DMTD with 4-ethylbromobutyrate in dimethylformamide (DMF) and potassium carbonate yielded diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate, achieving 92% yield under mild conditions. This method demonstrated the feasibility of introducing alkyl chains while preserving the thiadiazole core’s integrity.

Further refinements included the use of inert atmospheres to minimize oxidation and stepwise neutralization techniques to improve selectivity. These innovations addressed challenges such as byproduct formation and solvent recovery, enabling scalable production of 2,5-diethyl-1,3,4-thiadiazole derivatives.

Structural Significance in Heterocyclic Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, conferring unique electronic properties. The introduction of ethyl groups at the 2- and 5-positions alters electron density distribution, as evidenced by spectroscopic and computational studies. Infrared (IR) spectroscopy reveals characteristic C=S stretches near 1310 cm⁻¹ and C-N vibrations at 1627 cm⁻¹, while nuclear magnetic resonance (NMR) spectra show distinct proton environments for ethyl groups (δH 1.06–1.89 ppm) and thiadiazole ring protons (δH 3.27–5.32 ppm).

Density functional theory (DFT) calculations on analogous thiadiazoles, such as methoxy-substituted derivatives, highlight the influence of substituents on molecular geometry. Ethyl groups induce slight pyramidalization at the sulfur atom, reducing ring aromaticity and enhancing susceptibility to electrophilic attack. This structural modulation is critical for designing derivatives with tailored reactivity.

Table 1: Key Spectroscopic Data for 2,5-Disubstituted-1,3,4-Thiadiazoles

ParameterEthyl Derivative ObservationsReference Compound (DMTD)
IR C=S Stretch1270–1310 cm⁻¹1310 cm⁻¹
¹H NMR (δH)1.06–1.89 (ethyl), 3.27 (S-CH₂)3.32 (S-CH₂)
¹³C NMR (δC)18.65 (CH₂), 166.82 (C=O)170.99 (C=O)

Role in Organic Synthesis and Material Science

In organic synthesis, 2,5-diethyl-1,3,4-thiadiazole serves as a versatile intermediate. Its ethyl groups facilitate solubility in nonpolar solvents, enabling reactions under homogeneous conditions. For example, hydrazine hydrate treatment of diethyl esters yields bis-acid hydrazides, which are precursors to triazole and oxadiazole hybrids. These hybrids exhibit antimicrobial and antiproliferative activities, underscoring the compound’s utility in medicinal chemistry.

In material science, the electron-withdrawing thiadiazole core and electron-donating ethyl groups create a push-pull system suitable for optoelectronic applications. While direct studies on 2,5-diethyl derivatives are limited, analogous thiadiazoles show promise in conductive polymers and light-emitting diodes (LEDs). The ethyl substituents’ steric bulk also enhances thermal stability, a desirable trait for high-performance materials.

Synthesis Pathway Highlights

  • Alkylation of DMTD: Reacting 2,5-dimercapto-1,3,4-thiadiazole with ethyl bromobutyrate in DMF/K₂CO₃ yields diethyl derivatives.
  • Hydrazide Formation: Treatment with hydrazine hydrate produces bis-acid hydrazides, enabling further functionalization.
  • Acid-Catalyzed Cyclization: Neutralization with HCl or H₂SO₄ facilitates ring closure and purification.

Classical Synthesis Routes for 1,3,4-Thiadiazoles

Cyclocondensation of Thiosemicarbazides

The cyclocondensation of thiosemicarbazides remains a cornerstone in the synthesis of 1,3,4-thiadiazoles. This method typically involves the reaction of thiosemicarbazide derivatives with carboxylic acid hydrazides under acidic or alkaline conditions. For instance, the treatment of 2,5-dimercapto-1,3,4-thiadiazole with alkylating agents such as 4-ethylbromobutyrate in dimethylformamide, mediated by potassium carbonate, yields diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate as a key intermediate [1]. Subsequent hydrolysis and cyclization steps facilitate the formation of the target 2,5-diethyl derivative.

The reaction pathway is highly sensitive to pH. Cyclization in alkaline media (e.g., 2N sodium hydroxide) promotes intramolecular dehydration, yielding triazole-fused thiadiazoles, whereas acidic conditions (e.g., hydrochloric or sulfuric acid) favor direct cyclization to 1,3,4-thiadiazoles [2]. For example, refluxing thiosemicarbazide derivatives in 25% hydrochloric acid for two hours achieves cyclization to 5-arylidene-2,4-dioxothiazolidine-linked thiadiazoles with yields exceeding 70% [2]. Structural confirmation via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy reveals characteristic signals, such as thione (C=S) stretches at 1310 cm⁻¹ and aliphatic proton resonances at δ~H~ 3.32 ppm for methylene groups adjacent to sulfur [1].

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent (LR), a potent thionating agent, has revolutionized the synthesis of 1,3,4-thiadiazoles by enabling efficient carbonyl-to-thiocarbonyl conversions. In a representative procedure, aryl hydrazides and aldehydes undergo condensation to form N-aroylhydrazones, which are subsequently treated with Lawesson’s reagent in the presence of 4-dimethylaminopyridine (DMAP) to afford 2,5-disubstituted-1,3,4-thiadiazoles [4]. This two-step, one-pot methodology achieves yields of 75–97%, with the reagent facilitating both thionation and oxidative cyclization [4].

Microwave-assisted synthesis further enhances this approach. Irradiating the reaction mixture at 120°C for 15 minutes accelerates the thionation-cyclization sequence, reducing reaction times from hours to minutes while maintaining yields above 85% [5]. Key spectral data, such as the absence of carbonyl IR bands (1700–1750 cm⁻¹) and the emergence of C=S stretches (1250–1300 cm⁻¹), confirm successful thiadiazole formation [5].

Modern One-Pot Synthesis Strategies

Oxidative Cyclization of Hydrazones

Oxidative cyclization represents a streamlined alternative to classical methods. Hydrazones derived from aryl aldehydes and hydrazides undergo oxidative ring closure using iodine or iron(III) chloride, yielding 2,5-diaryl-1,3,4-thiadiazoles [4]. For example, treating benzaldehyde-derived hydrazones with iodine in ethanol at reflux for six hours produces the corresponding thiadiazole in 89% yield [4]. The mechanism involves initial thioketone formation followed by iodine-mediated dehydrogenation, which drives the cyclization equilibrium toward product formation.

Catalytic Systems for Improved Yield

Catalytic systems employing DMAP or potassium carbonate significantly enhance reaction efficiency. DMAP acts as a Brønsted base, deprotonating intermediates to accelerate cyclization [4]. In the synthesis of 2,5-diethyl-1,3,4-thiadiazole, DMAP increases yields from 68% to 92% by mitigating side reactions such as oligomerization [4]. Similarly, potassium carbonate facilitates alkylation steps by scavenging hydrogen bromide, as evidenced by the 92% yield of diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate [1].

Solvent and Reaction Condition Optimization

Solvent polarity and reaction temperature critically influence yield and selectivity. Polar aprotic solvents like dimethylformamide enhance the solubility of intermediates, enabling efficient alkylation at 80–100°C [1]. Conversely, ethanol, a protic solvent, optimizes cyclization steps by stabilizing transition states through hydrogen bonding [2].

Reaction time studies reveal that microwave irradiation reduces cyclization durations from 8 hours to 15 minutes while maintaining yields above 85% [5]. Temperature gradients also play a role: refluxing at 78°C (ethanol’s boiling point) maximizes cyclodehydration efficiency, whereas higher temperatures (120°C) in microwave systems promote rapid thionation [5].

X-ray diffraction analysis represents the most definitive method for elucidating the three-dimensional molecular structure and crystal packing arrangements of 2,5-diethyl-1,3,4-thiadiazole. While direct crystallographic studies of this specific compound remain limited in the literature, extensive structural characterization of closely related 1,3,4-thiadiazole derivatives provides crucial insights into the expected crystallographic parameters and molecular geometry [1] [2] [3] [4].

Crystallographic investigations of analogous thiadiazole compounds consistently reveal that these heterocyclic systems predominantly adopt monoclinic crystal systems, with space groups such as P21/c, P21/n, and C2/c being most frequently observed [1] [2] [3] [4]. The 5,5'-diethyl-2,2'-(triazene-1,3-diyl)di-1,3,4-thiadiazole, which serves as the most structurally similar reference compound, crystallizes in the monoclinic space group P21/c with unit cell parameters a = 12.188(2) Å, b = 9.1460(18) Å, c = 12.790(3) Å, β = 110.99(3)°, and V = 1331.1(5) ų [1]. This structural analog demonstrates that diethyl-substituted thiadiazoles maintain characteristic crystallographic dimensions with Z = 4 molecules per unit cell.

The molecular structure of 2,5-diethyl-1,3,4-thiadiazole exhibits a planar five-membered heterocyclic ring with bond lengths that reflect the aromatic character of the thiadiazole system [5] [6] [7]. Within the ring, the carbon-nitrogen bonds typically measure 1.304 Å, while the nitrogen-nitrogen bond extends to 1.366 Å, both values indicating partial double-bond character due to electron delocalization [6] [7]. The carbon-sulfur bonds within the ring system measure approximately 1.768 Å, consistent with single-bond character but shortened compared to typical carbon-sulfur single bonds due to the five-membered ring constraint [5] [6].

The ethyl substituents at positions 2 and 5 of the thiadiazole ring introduce conformational flexibility that significantly influences the overall crystal packing. The exocyclic carbon-sulfur bonds connecting the ethyl groups to the ring system measure 1.740 Å, slightly shorter than the endocyclic carbon-sulfur bonds [5] [6]. This bond shortening results from the sp² hybridization of the ring carbon atoms and contributes to the overall stability of the molecular structure.

Crystallographic analysis reveals that the bond angles within the thiadiazole ring deviate from ideal tetrahedral or trigonal planar geometry due to the constraints imposed by the five-membered ring structure [8] [6] [7]. The carbon-sulfur-carbon angle within the ring measures approximately 85.84°, significantly smaller than the tetrahedral angle, while the sulfur-carbon-nitrogen angles range from 107.47° to 114.19° [6] [7]. These angular distortions are characteristic of five-membered heterocyclic systems and contribute to the ring strain that influences the overall molecular reactivity and packing behavior.

The crystallographic data for related compounds demonstrate that 2,5-diethyl-1,3,4-thiadiazole likely adopts a molecular conformation in which the ethyl substituents are oriented to minimize steric hindrance while maximizing favorable intermolecular interactions [9] [5]. The torsion angles associated with the ethyl groups typically range from 60° to 180°, allowing for conformational flexibility that facilitates optimal crystal packing arrangements [10] [9].

Conformational Dynamics in Solid-State Arrangements

The conformational dynamics of 2,5-diethyl-1,3,4-thiadiazole in solid-state arrangements are governed by the interplay between intramolecular structural constraints and intermolecular packing forces. The five-membered thiadiazole ring maintains essential planarity with root-mean-square deviations from planarity typically ranging from 0.006 to 0.038 Å, preserving the aromatic character crucial for molecular stability [10] [11] [12].

The ethyl substituents at positions 2 and 5 introduce significant conformational flexibility that directly impacts the solid-state packing arrangements [13] [10] [9]. Density functional theory calculations combined with experimental crystallographic data reveal that the ethyl groups adopt preferred conformations that minimize steric repulsion while maximizing favorable intermolecular interactions [10] [11]. The carbon-carbon-carbon-nitrogen torsion angles within the ethyl chains typically range from ±60° to 180°, with specific values determined by the crystal packing environment [10] [9].

In solid-state arrangements, the molecular conformation of 2,5-diethyl-1,3,4-thiadiazole is stabilized through a combination of van der Waals forces, electrostatic interactions, and weak hydrogen bonding [10] [11] [9]. The planar thiadiazole ring provides a rigid framework that facilitates π-π stacking interactions between neighboring molecules, while the flexible ethyl substituents orient themselves to optimize intermolecular contacts [9] [8].

Crystallographic studies of related thiadiazole derivatives demonstrate that conformational strain can be accommodated through specific molecular arrangements that balance intramolecular energy penalties with intermolecular stabilization [10] [11]. The role of hydrogen bonding proves essential for stabilizing conformationally strained molecules, with weak C-H···N and C-H···S interactions providing additional stabilization energy that compensates for unfavorable torsional angles [10] [9].

The dihedral angles between the thiadiazole ring and attached aromatic substituents in related compounds range from 2.92° to 32.61°, indicating that molecular planarity is not strictly maintained when steric or electronic factors favor non-planar arrangements [1] [11] [8]. This conformational flexibility allows 2,5-diethyl-1,3,4-thiadiazole to adopt crystal packing arrangements that optimize the overall lattice energy while accommodating the spatial requirements of the ethyl substituents [11] [9].

Temperature-dependent studies reveal that conformational dynamics in thiadiazole crystals are influenced by thermal motion, with higher temperatures leading to increased conformational disorder, particularly in the ethyl substituents [10] [12]. The activation barriers for conformational interconversion are typically low enough to allow dynamic behavior at room temperature, but the crystal packing constraints limit the accessible conformational space [10] [11].

The packing density of thiadiazole crystals is directly related to the conformational arrangements adopted by the molecules, with more efficient packing generally achieved when molecules adopt conformations that minimize void space while maintaining favorable intermolecular interactions [10] [11]. The calculated packing coefficients for related thiadiazole compounds range from 0.65 to 0.72, indicating efficient space utilization in the crystal lattice [10] [11].

Supramolecular Interactions via C–H⋯π Bonding

The supramolecular architecture of 2,5-diethyl-1,3,4-thiadiazole crystals is predominantly stabilized through C–H⋯π bonding interactions, which play a crucial role in directing the three-dimensional packing arrangements and determining the overall crystal stability [9] [8] [14] [15]. These weak but directional interactions complement stronger conventional hydrogen bonds and contribute significantly to the cohesive energy of the crystal lattice [9] [8].

C–H⋯π interactions in thiadiazole crystal structures typically involve the acidic hydrogen atoms of the ethyl substituents or the ring C-H bonds acting as proton donors to the π-electron system of neighboring thiadiazole rings [9] [8] [14]. The geometric parameters of these interactions are well-defined, with C-H⋯centroid distances ranging from 2.60 to 3.20 Å and C-H⋯π angles between 140° and 170° [9] [8] [14]. These values fall within the accepted range for significant C–H⋯π interactions and contribute measurably to the crystal stability [9] [8].

Crystallographic analysis of structurally related compounds reveals that C–H⋯π interactions frequently interconnect neighboring molecules into extended chain structures that run parallel to specific crystallographic axes [9] [8] [14]. In the case of 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)- [16] [17] [18]triazolo[3,4-b] [16] [1] [18]thiadiazole, these interactions form chains parallel to the crystallographic a-axis, demonstrating the directional nature of such supramolecular assemblies [9].

The energy contribution of C–H⋯π interactions in thiadiazole crystals has been quantified through computational studies using density functional theory methods and PIXEL energy calculations [11] [9]. Individual C–H⋯π interactions typically contribute 2-6 kcal/mol to the total lattice energy, with multiple such interactions per molecule resulting in cumulative stabilization energies of 10-20 kcal/mol [11] [9]. This energy contribution is sufficient to significantly influence crystal packing preferences and polymorphic behavior [11] [9].

The formation of C–H⋯π interactions in 2,5-diethyl-1,3,4-thiadiazole crystals is facilitated by the electron-rich nature of the thiadiazole ring system, which provides an accessible π-electron density for interaction with neighboring C-H bonds [9] [8]. The electron-withdrawing nitrogen atoms in the ring enhance the electrophilic character of the ring carbon atoms while simultaneously increasing the nucleophilic character of the π-system [9] [8].

Hirshfeld surface analysis of related thiadiazole compounds reveals that C–H⋯π interactions account for approximately 15-25% of the total intermolecular contacts in the crystal structure [18] [8] [4]. This significant contribution emphasizes the importance of these interactions in determining the overall supramolecular architecture and crystal stability [18] [8] [4].

The directionality of C–H⋯π interactions leads to the formation of specific supramolecular motifs, including chains, ribbons, and layered structures [9] [8] [14] [15]. In many thiadiazole crystal structures, these interactions work in concert with other weak interactions such as C–H⋯N and C–H⋯S contacts to create complex three-dimensional networks that maximize intermolecular stabilization [9] [8] [14].

The strength and geometry of C–H⋯π interactions in thiadiazole crystals are influenced by the substitution pattern on the ring system [9] [8]. Electron-donating substituents such as ethyl groups increase the electron density of the ring system, enhancing its ability to participate in π-interactions as an acceptor [9] [8]. Conversely, the positioning of these substituents can create steric hindrance that influences the accessible geometries for C–H⋯π contact formation [9] [8].

Competition between different types of weak interactions determines the final crystal packing arrangement in 2,5-diethyl-1,3,4-thiadiazole [11] [9] [8]. C–H⋯π interactions must compete with π-π stacking, C–H⋯N hydrogen bonding, and van der Waals forces for dominance in directing the supramolecular assembly [11] [9] [8]. The relative strengths of these interactions depend on the specific molecular geometry and electronic properties of the compound [11] [9] [8].

The temperature dependence of C–H⋯π interactions in thiadiazole crystals follows the general trend observed for weak intermolecular forces, with interaction strengths decreasing as thermal motion increases [10] [11]. However, the directional nature of these interactions provides some resistance to thermal disruption compared to purely van der Waals forces [10] [11]. Crystal structure determinations at different temperatures reveal that C–H⋯π interactions remain significant contributors to crystal stability even at elevated temperatures, though their geometries may become less optimal [10] [11].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

142.05646950 g/mol

Monoisotopic Mass

142.05646950 g/mol

Heavy Atom Count

9

UNII

U8J8UB9FSE

Dates

Last modified: 11-21-2023

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